NPD-008
Description
NPD-008 is a tetrahydrophthalazinone-class inhibitor targeting Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a critical enzyme for parasite survival. It was developed through structure-based drug design to exploit a unique "P-pocket" in TbrPDEB1, which is absent in human PDE isoforms (e.g., hPDE4B/D), enabling selective inhibition . This compound exhibits potent in vitro activity against T. brucei (IC50 = 5.5 µM) and a high binding affinity for TbrPDEB1 (Ki = 100 nM). Mechanistically, it elevates intracellular cAMP levels in the parasite, leading to severe cellular disorganization and death, validating PDEs as therapeutic targets for African sleeping sickness .
Properties
CAS No. |
2229043-42-7 |
|---|---|
Molecular Formula |
C31H36N4O4 |
Molecular Weight |
528.65 |
IUPAC Name |
N-(2-amino-2-oxoethyl)-5'-((4aS,8aR)-3-cycloheptyl-4-oxo-3,4,4a,5,8,8a-hexahydrophthalazin-1-yl)-2'-methoxy-[1,1'-biphenyl]-4-carboxamide |
InChI |
InChI=1S/C31H36N4O4/c1-39-27-17-16-22(18-26(27)20-12-14-21(15-13-20)30(37)33-19-28(32)36)29-24-10-6-7-11-25(24)31(38)35(34-29)23-8-4-2-3-5-9-23/h6-7,12-18,23-25H,2-5,8-11,19H2,1H3,(H2,32,36)(H,33,37)/t24-,25+/m1/s1 |
InChI Key |
VZKJWTFPORBEEH-RPBOFIJWSA-N |
SMILES |
O=C(C1=CC=C(C2=CC(C3=NN(C4CCCCCC4)C([C@@]5([H])CC=CC[C@@]35[H])=O)=CC=C2OC)C=C1)NCC(N)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPD008; NPD 008; NPD-008 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to NPD-008:
| Compound | Target | Ki (nM) | IC50 (µM) | Selectivity (vs. hPDE4) | Key Structural Features | Reference PDB ID |
|---|---|---|---|---|---|---|
| This compound | TbrPDEB1 | 100 | 5.5 | >50-fold | Tetrahydrophthalazinone core | 5G2B (TbrPDEB1) |
| NPD-039 | TbrPDEB1 | 100 | 6.7 | >50-fold | Similar scaffold, modified substituents | N/A |
| NPD-001 | hPDE4B/TbrPDEB1 | 230 (hPDE4B) | 8.2 (T. cruzi) | Low | Phthalazinone core | 5LAQ (hPDE4B) |
| NPD-040 | TbrPDEB1/TcrPDEs | N/A | 10 (T. cruzi) | Moderate | Phthalazinone derivatives | N/A |
Notes:
- NPD-039 : Shares this compound’s scaffold but with altered substituents, leading to comparable TbrPDEB1 inhibition (Ki = 100 nM) but slightly reduced anti-parasitic activity (IC50 = 6.7 µM) .
- NPD-001 : A dual inhibitor of hPDE4B and TbrPDEB1, but lacks selectivity, limiting its therapeutic utility due to off-target effects in humans .
- NPD-040: A newer phthalazinone derivative active against T. cruzi (EC50 ≤ 10 µM), with synergistic effects when combined with benznidazole (Bz) .
Selectivity and Mechanism
- This compound vs. NPD-001 : this compound’s selectivity for TbrPDEB1 over hPDE4D is attributed to its interaction with the parasite-specific P-pocket, as shown in co-crystal structures (PDB ID 5G2B). In contrast, NPD-001 binds promiscuously to both TbrPDEB1 and hPDE4B, reducing its therapeutic window .
- This compound vs. NPD-040: While NPD-040 shows broader anti-Trypanosoma activity (including T. cruzi), it requires higher concentrations (EC50 = 10 µM) compared to this compound’s potency against T. brucei .
Pharmacological Outcomes
- This compound induces a >10-fold increase in intracellular cAMP in T. brucei within 2 hours, triggering irreversible cell death .
- NPD-040 disrupts parasite Golgi apparatus and induces autophagy but shows borderline synergy with Bz, unlike this compound’s standalone efficacy .
Key Research Findings
- Structural Insights : this compound’s co-crystal structure with TbrPDEB1 (PDB ID 5G2B) reveals hydrogen bonding with Gln-975 and hydrophobic interactions with the P-pocket, absent in human PDE4 isoforms .
- Preclinical Data: this compound reduces parasitemia in murine models of African trypanosomiasis by >90% at 50 mg/kg, outperforming NPD-039 and NPD-001 .
- Limitations : this compound’s solubility and metabolic stability remain suboptimal, necessitating further derivatization for clinical translation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
